molecular formula C12H7BrN2O2S B1447664 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione CAS No. 1446282-12-7

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione

Cat. No.: B1447664
CAS No.: 1446282-12-7
M. Wt: 323.17 g/mol
InChI Key: PRVCLQSVPFNANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core and a thiazole ring substituted with a bromine and a methyl group

Mechanism of Action

Target of Action

The primary target of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

This compound interacts with the human dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor affects the receptor’s affinity for dopamine, influencing the receptor’s activity and leading to changes in the signaling pathways it regulates.

Pharmacokinetics

The compound’s interaction with the dopamine receptor d2 suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The interaction of this compound with the dopamine receptor D2 can lead to changes in the receptor’s activity and the signaling pathways it regulates. This can result in various molecular and cellular effects, potentially influencing mood, motivation, and attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate thiazole derivative. One common method includes the reaction of phthalic anhydride with 4-bromo-5-methylthiazole-2-amine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired isoindoline-1,3-dione derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.

    Cyclization Reactions: The isoindoline-1,3-dione core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted thiazole derivatives, sulfoxides, sulfones, and various cyclized heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-5-methylthiazol-2-yl)isoindoline-1,3-dione
  • 2-(4-Fluoro-5-methylthiazol-2-yl)isoindoline-1,3-dione
  • 2-(4-Methylthiazol-2-yl)isoindoline-1,3-dione

Uniqueness

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-(4-bromo-5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S/c1-6-9(13)14-12(18-6)15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVCLQSVPFNANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2C(=O)C3=CC=CC=C3C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione
Reactant of Route 6
2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.